molecular formula C19H21FN2O B1327357 2-Fluoro-2'-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-33-0

2-Fluoro-2'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1327357
CAS No.: 898783-33-0
M. Wt: 312.4 g/mol
InChI Key: PSYDDKNLNNDABG-UHFFFAOYSA-N
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Description

2-Fluoro-2’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C19H21FN2O and a molecular weight of 312.4 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 2-fluorobenzophenone with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Fluoro-2’-(4-methylpiperazinomethyl) benzophenone may involve large-scale batch or continuous flow processes. The choice of production method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production methods are designed to ensure consistent product quality and minimize waste generation.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2’-(4-methylpiperazinomethyl) benzophenone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

    Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon (Pd/C), and are carried out under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Fluoro-2’-(4-methylpiperazinomethyl) benzophenone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in the study of biological processes and as a tool for probing molecular interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-2’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The fluorine atom and piperazine ring play a crucial role in its binding affinity and selectivity for these targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-2’-(4-methylpiperazinomethyl) benzophenone
  • 2-Fluoro-2’-(4-ethylpiperazinomethyl) benzophenone
  • 2-Fluoro-2’-(4-methylpiperidinylmethyl) benzophenone

Uniqueness

2-Fluoro-2’-(4-methylpiperazinomethyl) benzophenone is unique due to the presence of the fluorine atom and the specific substitution pattern on the piperazine ring

Biological Activity

2-Fluoro-2'-(4-methylpiperazinomethyl) benzophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula: C19H21FN2O
  • Molecular Weight: 320.38 g/mol
  • CAS Number: 24725479

The presence of the fluorine atom and the piperazine moiety suggests potential interactions with biological targets, enhancing its pharmacological profile.

Biological Activity Overview

Research indicates that benzophenone derivatives, including this compound, exhibit a variety of biological activities:

  • Anti-inflammatory Effects: Several studies demonstrate the ability of benzophenones to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to this compound have shown significant inhibition of these cytokines in vitro, with IC50 values ranging from nanomolar to micromolar concentrations .
  • Antiproliferative Activity: The compound has been evaluated for its antiproliferative effects against various cancer cell lines. It exhibited IC50 values indicating effective growth inhibition, particularly through mechanisms involving VEGF-A inhibition .

The biological activity of this compound can be attributed to several mechanisms:

  • Cytokine Inhibition: It inhibits the production of pro-inflammatory cytokines by interfering with signaling pathways involved in inflammation.
  • MAPK Pathway Modulation: The compound may affect mitogen-activated protein kinase (MAPK) pathways, which are crucial for cellular responses to stress and inflammation .
  • Antioxidant Properties: Similar benzophenone derivatives have demonstrated antioxidant activity, potentially contributing to their anti-inflammatory effects by reducing oxidative stress .

Table 1: Biological Activity Summary

Activity TypeTargetIC50 ValueReference
TNF-α InhibitionHuman PBMCs4 - 6 nM
IL-6 InhibitionHuman PBMCs14 - 30 nM
AntiproliferativeEAC Cells~5 μM
MAPK Inhibitionp38α MAPK0.027 μM

Case Studies

  • Anti-inflammatory Study : A study conducted on various benzophenone derivatives, including those similar to this compound, reported significant reductions in TNF-α and IL-6 levels in LPS-stimulated human peripheral blood mononuclear cells (PBMCs). The most potent compounds showed IC50 values in the low nanomolar range .
  • Cancer Cell Line Evaluation : Research on the antiproliferative effects of this compound revealed that it inhibited the growth of EAC (Ehrlich Ascites Carcinoma) cells effectively, suggesting its potential as an anticancer agent .
  • Structure-Activity Relationship (SAR) : Studies have explored the SAR of various benzophenone analogues, identifying key structural features that enhance biological activity. The presence of a fluorine atom at specific positions was found to be crucial for maximizing inhibitory effects on cytokine production .

Properties

IUPAC Name

(2-fluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c1-21-10-12-22(13-11-21)14-15-6-2-3-7-16(15)19(23)17-8-4-5-9-18(17)20/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYDDKNLNNDABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643886
Record name (2-Fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-33-0
Record name Methanone, (2-fluorophenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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